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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

In Vivo Performance of the AMPA/Kainate Receptor Antagonist YM-900.

This guide provides a comprehensive comparison of the in vivo dose-response relationship of

YM-900 (also known as YM90K), a potent and selective α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) and kainate receptor antagonist, with its key alternative, NBQX

(2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline). The data presented herein is collated

from preclinical studies in established animal models of neurological disorders, offering

valuable insights for researchers engaged in the development of neuroprotective and

anticonvulsant therapeutics.

Comparative Efficacy: YM-900 vs. Alternatives
The in vivo efficacy of YM-900 has been primarily evaluated in models of epilepsy and cerebral

ischemia. This section summarizes the quantitative dose-response data from these studies,

presenting a direct comparison with NBQX and other relevant AMPA/kainate receptor

antagonists.

Anticonvulsant Activity
A key model for assessing anticonvulsant efficacy is the audiogenic seizure-susceptible DBA/2

mouse model. In this model, YM-900 has demonstrated superior potency compared to NBQX.
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Compound
Animal
Model

Seizure
Type

Administrat
ion Route

ED₅₀
(mg/kg)

Reference

YM-900

(YM90K)
DBA/2 Mice Tonic Seizure

Intraperitonea

l (i.p.)
2.54 [1]

NBQX DBA/2 Mice Tonic Seizure
Intraperitonea

l (i.p.)
7.17 [1]

Table 1: Comparative Anticonvulsant Efficacy of YM-900 and NBQX in DBA/2 Mice. The data

clearly indicates that a significantly lower dose of YM-900 is required to achieve a 50%

effective dose (ED₅₀) in preventing tonic seizures compared to NBQX, highlighting its

enhanced potency.

Neuroprotective Effects
The neuroprotective potential of YM-900 has been investigated in rodent models of both global

and focal cerebral ischemia. These studies demonstrate a dose-dependent reduction in

ischemic damage.

Global Cerebral Ischemia:

In a gerbil model of global ischemia, YM-900 demonstrated significant neuroprotection,

preventing delayed neuronal death in the hippocampal CA1 region.
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Compoun
d

Animal
Model

Ischemia
Duration

Administr
ation

Dose
(mg/kg,
i.p.)

Outcome
Referenc
e

YM-900

(YM90K)

Mongolian

Gerbil
5 minutes

1 hour

post-

ischemia

(x3)

15

Significant

prevention

of delayed

neuronal

death

[1]

NBQX
Mongolian

Gerbil
5 minutes

1 hour

post-

ischemia

(x3)

30

Significant

prevention

of delayed

neuronal

death

[1]

CNQX
Mongolian

Gerbil
5 minutes

1 hour

post-

ischemia

(x3)

60

Significant

prevention

of delayed

neuronal

death

[1]

Table 2: Neuroprotective Effects of YM-900 and Alternatives in a Gerbil Model of Global

Ischemia. YM-900 was effective at a lower dose compared to both NBQX and CNQX in this

model.

Focal Cerebral Ischemia:

In a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO), YM-900

demonstrated a dose-dependent reduction in infarct volume.
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Compound
Animal
Model

Administrat
ion

Dose
Infarct
Volume
Reduction

Reference

YM-900

(YM90K)
F344 Rats

i.v. bolus + 4h

infusion

30 mg/kg +

10 mg/kg/h

Reduced

volume of

ischemic

damage in

the cerebral

cortex

[1]

YM-900

(YM90K)
Rats

4h

continuous

i.v. infusion

10 mg/kg/h
Significant

reduction
[2]

YM-900

(YM90K)
Rats

4h

continuous

i.v. infusion

20 mg/kg/h

Significant,

dose-

dependent

reduction

[2][3]

NBQX Rats i.v. 40 mg/kg
Substantial

reduction
[4]

NBQX Rats i.v. 60 mg/kg
Substantial

reduction
[4]

NBQX Rats i.v. 100 mg/kg
Substantial

reduction
[4]

NBQX Rats i.p. (2 doses) 30 mg/kg

52%

reduction in

total infarct

volume

[5]

Table 3: Neuroprotective Effects of YM-900 and NBQX in Rat Models of Focal Cerebral

Ischemia. Both YM-900 and NBQX have shown significant neuroprotective effects in focal

ischemia models. The data suggests a clear dose-response relationship for both compounds in

reducing infarct volume.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines the key experimental protocols used in the in vivo studies cited above.

Audiogenic Seizure Model in DBA/2 Mice
This model is a well-established paradigm for screening anticonvulsant drugs.[6][7][8][9][10][11]

[12]

Animals: Male DBA/2 mice, typically 21-28 days of age, are used as they are genetically

susceptible to sound-induced seizures.

Procedure:

Mice are placed individually in a sound-attenuated chamber.

After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 120 dB bell) is

presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure is observed.

Seizure severity is scored based on a standardized scale, typically observing phases of

wild running, clonic seizures, and tonic-clonic seizures.

The primary endpoint for anticonvulsant efficacy is the prevention of the tonic seizure

phase.

Drug Administration: Test compounds (e.g., YM-900, NBQX) are typically administered

intraperitoneally at various doses at a specified time before the acoustic stimulus.

Focal Cerebral Ischemia Model in Rats (Middle Cerebral
Artery Occlusion - MCAO)
This model mimics human ischemic stroke and is widely used to evaluate neuroprotective

agents.[2][4][5][13][14][15][16]

Animals: Adult male rats (e.g., Wistar, Sprague-Dawley, or F344) are commonly used.

Procedure:
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Animals are anesthetized.

The middle cerebral artery (MCA) is occluded. One common method is the intraluminal

filament technique, where a suture is advanced through the internal carotid artery to block

the origin of the MCA. Another method involves photochemically induced thrombosis,

where a photosensitive dye (e.g., Rose Bengal) is administered intravenously, followed by

irradiation of the MCA with a laser to induce a clot.

The occlusion can be permanent or transient, where the filament is withdrawn after a

specific period (e.g., 2 hours) to allow for reperfusion.

Drug Administration: YM-900 or other test compounds are administered intravenously, either

as a bolus injection followed by a continuous infusion or as multiple intraperitoneal injections,

at various time points before, during, or after the ischemic insult.

Outcome Assessment:

Infarct Volume Measurement: At a predetermined time point after MCAO (e.g., 24 or 72

hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium

chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained

(white). The infarct volume is then quantified using image analysis software.

Neurological Deficit Scoring: Behavioral tests are often performed to assess the functional

outcome.

Global Cerebral Ischemia Model in Gerbils
This model is used to study delayed neuronal death, particularly in the vulnerable CA1 region

of the hippocampus.[17][18][19][20][21][22][23][24]

Animals: Adult male Mongolian gerbils are used due to their incomplete circle of Willis, which

makes them susceptible to global cerebral ischemia following bilateral common carotid artery

occlusion.

Procedure:

Gerbils are anesthetized.
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Both common carotid arteries are occluded for a short duration, typically 5 minutes, using

non-traumatic clips.

The clips are then removed to allow for reperfusion.

Drug Administration: Test compounds are administered, usually via intraperitoneal injection,

at various times relative to the ischemic insult.

Outcome Assessment:

Histological Analysis: Several days after the ischemic insult (e.g., 7 days), the brains are

processed for histology. The number of surviving neurons in the hippocampal CA1 region

is counted to assess the extent of neuronal death.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are

provided.
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Caption: AMPA Receptor Signaling Pathway and Site of Action for YM-900/NBQX.
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Caption: Experimental Workflow for the Rat Focal Cerebral Ischemia Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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